molecular formula C8H6FNO4 B1587532 Methyl 2-fluoro-4-nitrobenzoate CAS No. 392-09-6

Methyl 2-fluoro-4-nitrobenzoate

Cat. No. B1587532
Key on ui cas rn: 392-09-6
M. Wt: 199.14 g/mol
InChI Key: KJCVCRCYCOWPFY-UHFFFAOYSA-N
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Patent
US07994331B2

Procedure details

Concentrated sulfuric acid (5 ml) was added to a methanol (1300 ml) solution of 2-fluoro-4-nitrobenzoic acid (140 g), and heated under reflux for 48 hours. The solvent was evaporated away under reduced pressure, water was added to it, and the formed solid was taken out through filtration. After dried under reduced pressure, the entitled compound was obtained as a yellow solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:19]O>>[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:11][CH3:19])=[O:10]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
140 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to it
FILTRATION
Type
FILTRATION
Details
the formed solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
After dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained as a yellow solid

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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